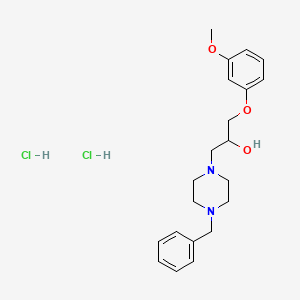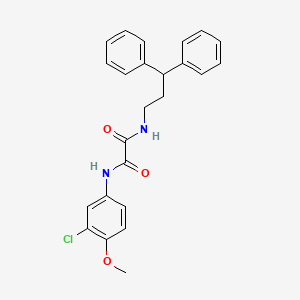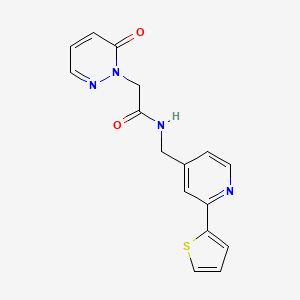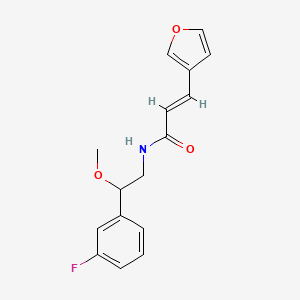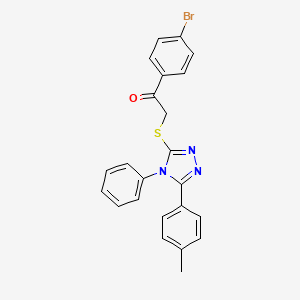
1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone” appears to be a complex organic molecule. It contains a bromophenyl group, a phenyl group, a p-tolyl group, and a 1,2,4-triazole ring, all attached to a central ethanone (also known as acetyl) group.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, compounds like this are often synthesized through multi-step organic reactions, involving the formation of the triazole ring, the introduction of the phenyl and p-tolyl groups, and the attachment of these groups to the ethanone core.Molecular Structure Analysis
The molecular structure of this compound would likely show a complex arrangement of rings and chains. The bromophenyl, phenyl, and p-tolyl groups are all aromatic and planar, while the triazole ring and the ethanone group add additional complexity.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. However, the presence of the bromine atom suggests that it might undergo reactions typical of halogenated aromatic compounds, such as electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its constituent groups. It’s likely to be a solid at room temperature, given its complexity and size.Scientific Research Applications
Synthesis of Novel Derivatives
The compound 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone serves as a precursor in the synthesis of various novel derivatives with potential biological activities. For example, the interaction of 4-aminoacetophenone with p-tolyl sulphonamide has led to the development of thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties, exhibiting anticancer properties against liver and breast cancer cells (Hessien, Kadah, & Marzouk, 2009).
Antimicrobial and Anti-inflammatory Activities
Derivatives of the compound have been synthesized to explore their antimicrobial and anti-inflammatory properties. For instance, S-alkylated derivatives have shown significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory agents (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Asymmetric Reduction and Molecular Docking Studies
The compound has been utilized in the asymmetric reduction of ketones to secondary alcohols, demonstrating its potential in enantioselective synthesis, which is crucial for drug development (Thvedt et al., 2011). Additionally, molecular docking studies have suggested inhibitory activity against therapeutic targets, indicating its potential as an anti-neoplastic agent (Mary et al., 2015).
Synthesis of Poly(Ether Ketone)s with Pendant Functional Groups
Further, the synthesis of branched poly(ether ketone)s with pendant functional groups based on similar structures demonstrates the compound's versatility in material science, potentially leading to new materials with specific properties (Fritsch, Vakhtangishvili, & Kricheldorf, 2002).
Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, like many complex organic compounds, it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes.
Future Directions
The future directions for research into this compound would depend on its properties and potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has interesting physical properties.
properties
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3OS/c1-16-7-9-18(10-8-16)22-25-26-23(27(22)20-5-3-2-4-6-20)29-15-21(28)17-11-13-19(24)14-12-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZAAPUGBLFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)
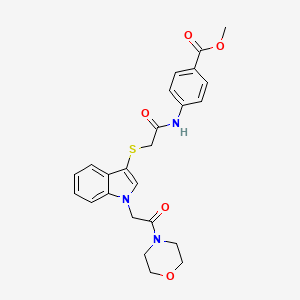
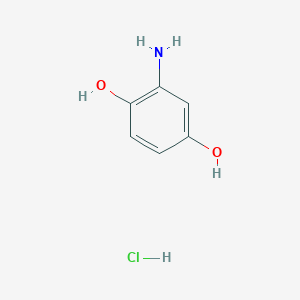
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)
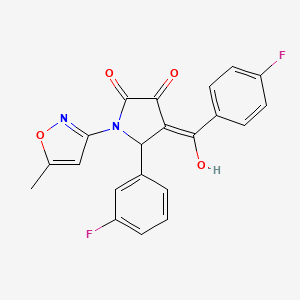
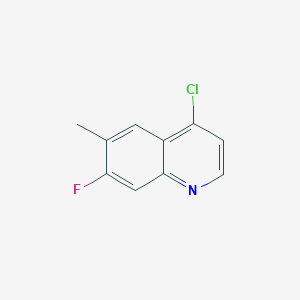
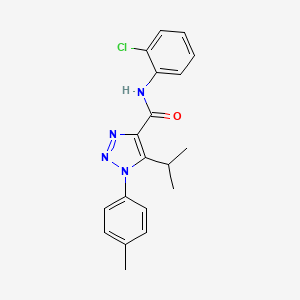
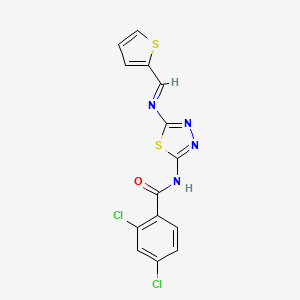
![(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2665979.png)
